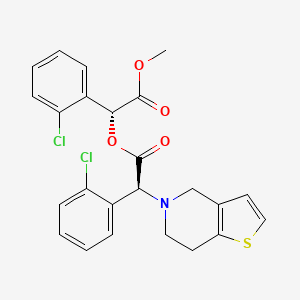

クロピドグレル不純物D

説明

Clopidogrel Carboxylic Acid [Methyl (R)-o-chloromandelate] Ester is an impurity of Clopidogrel, an antithrombotic agent.

科学的研究の応用

製剤開発

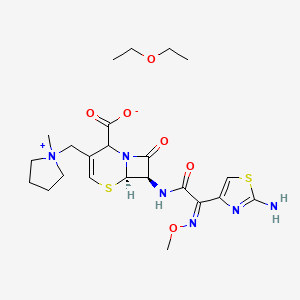

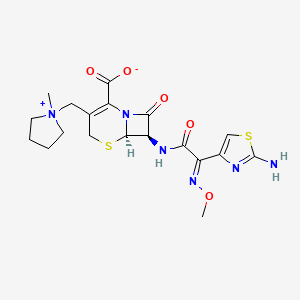

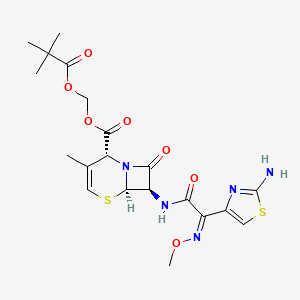

クロピドグレル不純物Dは、製剤開発において重要な役割を果たします。クロピドグレルの固体分散体(SD)における安定性と有効性を評価するために使用されます。 これらのSDは、クロピドグレルなどの難溶性医薬品原薬(API)の溶解度と溶解速度を向上させるように設計されています {svg_1}。 this compoundのような不純物を調べることで、研究者はさまざまな製剤における薬物の挙動をより深く理解し、より効果的な医薬品を開発することができます。

安定性試験

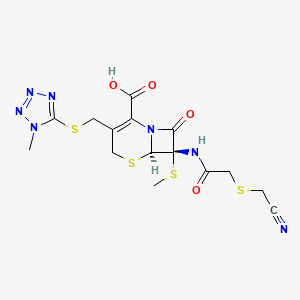

安定性試験では、this compoundは、安定性指示法を作成するために不可欠です。 これらの方法は、酸およびアルカリ加水分解、酸化、光分解などのさまざまな条件下で、クロピドグレルビスルフェートとその不純物を分析するために使用されます {svg_2}。 これにより、クロピドグレルベースの医薬品の長期的な有効性と安全性が確保されます。

溶解度向上

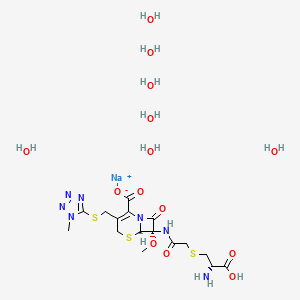

This compoundに関する研究は、固体分散体における溶解度向上メカニズムの理解に貢献します。 これには、粒子サイズの縮小、固溶体の形成、および薬物の結晶状態からアモルファス状態への変換の研究が含まれます {svg_3}。 このような研究は、薬物送達と吸収を改善するために不可欠です。

分析法開発

This compoundは、キャピラリー電気泳動(CZE)などの分析法の開発に使用されます。 CZEは、クロピドグレルとその既知の不純物を分離および定量的に測定することができ、品質管理と規制遵守に不可欠です {svg_4}.

偽造薬の識別

This compoundの分析は、偽造薬の識別にも適用されます。 クロピドグレル、プラズグレレル塩酸塩、およびクロピドグレルビスルフェートを関連化合物と共に同時に定量するための、等容積逆相高速液体クロマトグラフィー法が開発されました。これは、偽造医薬品との闘いにおいて不可欠です {svg_5}.

薬物-ポリマー相互作用研究

This compoundは、薬物-ポリマー相互作用の研究に役立ちます。 さまざまなポリマーを含む固体分散体における不純物プロファイルを調べることで、研究者は薬物送達システムに最適なポリマーマトリックスを決定することができます {svg_6}.

溶解速度試験

この不純物は、さまざまな製剤におけるクロピドグレルの溶解速度を調べるために使用されます。 不純物が溶解速度にどのように影響するかを理解することで、より効果的かつ迅速に作用するクロピドグレル製剤を開発することができます {svg_7}.

規制科学

最後に、this compoundは、規制科学において重要です。 これは、医薬品における不純物の許容限度を確立するために使用され、これは医薬品承認および市場発売プロセスにおける重要な側面です {svg_8}.

作用機序

Target of Action

Clopidogrel Impurity D, like its parent compound Clopidogrel, primarily targets platelets in the blood. The main target within the platelets is the P2Y12 ADP receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots .

Mode of Action

Clopidogrel Impurity D is believed to interact with its targets in a similar manner to Clopidogrel. It is a prodrug that requires metabolic activation. The active metabolite of Clopidogrel irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The activation of Clopidogrel Impurity D involves a two-step process. The first step involves the conversion of the prodrug to 2-oxo-clopidogrel, primarily by the cytochrome P450 (CYP) enzymes, including CYP2C19 . The second step involves the conversion of 2-oxo-clopidogrel to an active thiol-containing metabolite . This active metabolite then irreversibly binds to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .

Pharmacokinetics

The pharmacokinetics of Clopidogrel Impurity D are likely to be similar to those of Clopidogrel. After oral administration, Clopidogrel is absorbed and then metabolized in the liver by CYP enzymes to produce the active metabolite . The bioavailability of Clopidogrel is more than 50% . The onset of action is about 2 hours, and the elimination half-life is approximately 7-8 hours .

Result of Action

The result of the action of Clopidogrel Impurity D is the inhibition of platelet aggregation. By preventing the activation of the P2Y12 ADP receptors on platelets, it reduces the risk of clot formation. This can help prevent conditions such as acute coronary syndrome, stroke, and peripheral arterial disease .

Action Environment

The action of Clopidogrel Impurity D can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for CYP2C19 can affect the metabolism and hence the efficacy of Clopidogrel . Additionally, factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions can also impact the antiplatelet effect of Clopidogrel .

生化学分析

Biochemical Properties

Clopidogrel Impurity D interacts with various enzymes and proteins in the body. It is involved in the metabolic activation of Clopidogrel, which is primarily mediated by cytochrome P450 enzymes . The interaction between Clopidogrel Impurity D and these enzymes is crucial for the conversion of Clopidogrel into its active form .

Cellular Effects

Clopidogrel Impurity D has significant effects on various types of cells, particularly platelets. It plays a role in the inhibition of platelet aggregation, a key factor in the prevention of heart disease and stroke . The presence of Clopidogrel Impurity D influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Clopidogrel Impurity D involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized to an active thiol metabolite that irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet activation .

Dosage Effects in Animal Models

In animal models, the effects of Clopidogrel Impurity D can vary with different dosages. Higher doses of Clopidogrel have been shown to result in higher plasma concentrations of the active metabolite and the carboxyl metabolite compared with lower doses .

Metabolic Pathways

Clopidogrel Impurity D is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolic activation . The metabolic pathways of Clopidogrel Impurity D can also impact metabolic flux or metabolite levels .

Transport and Distribution

Clopidogrel Impurity D is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

特性

IUPAC Name |

[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQFSIDOUJQGN-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421283-60-4 | |

| Record name | (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

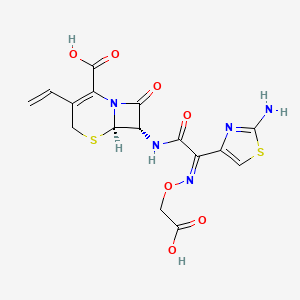

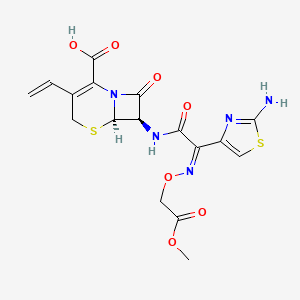

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601290.png)

![(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone](/img/structure/B601295.png)